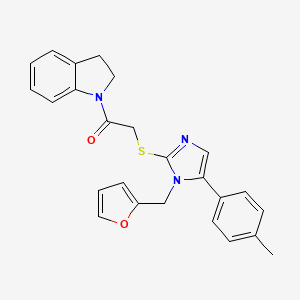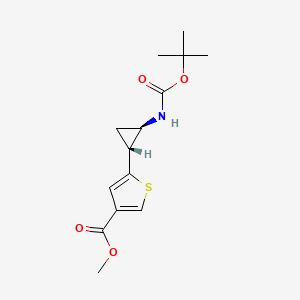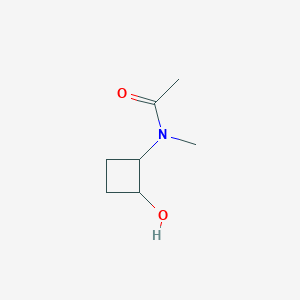![molecular formula C18H23N5O B2787199 2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine CAS No. 2379972-53-7](/img/structure/B2787199.png)
2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine is a chemical compound that is used in scientific research for its unique properties. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mechanism of Action
The mechanism of action of 2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine is not fully understood. However, it has been shown to interact with specific receptors in the body, including the dopamine D1 receptor and the adenosine A1 receptor. The compound has also been shown to inhibit the activity of certain enzymes, including phosphodiesterase.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine have been extensively studied. The compound has been shown to have a variety of effects on the body, including increasing dopamine release, reducing inflammation, and improving cognitive function. The compound has also been shown to have potential therapeutic applications in the treatment of cancer and neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine in lab experiments include its unique properties and potential therapeutic applications. The compound is also relatively easy to synthesize and can be produced in large quantities. However, the limitations of using the compound in lab experiments include its limited solubility and potential toxicity at high concentrations.
Future Directions
There are several future directions for the use of 2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine in scientific research. One potential direction is the development of new drugs based on the compound's unique properties. Another potential direction is the use of the compound in the development of new therapies for cancer and neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis method of 2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine involves a series of chemical reactions. The compound is synthesized using a palladium-catalyzed coupling reaction between a pyridazine derivative and a piperidine derivative. The reaction is carried out under controlled conditions and yields a high purity product. The synthesis method has been optimized to produce large quantities of the compound for scientific research purposes.
Scientific Research Applications
2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine is used in scientific research for its unique properties. The compound has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders. The compound is also used in the development of new drugs and as a tool in biochemical and physiological studies.
properties
IUPAC Name |
2-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-10-19-18(20-11-13)23-8-6-14(7-9-23)12-24-17-5-4-16(21-22-17)15-2-3-15/h4-5,10-11,14-15H,2-3,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUASBDWMIRYPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)COC3=NN=C(C=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methoxy}pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2787117.png)
![N-[4-(2-thienyl)-2-pyrimidinyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2787118.png)
![3,4,5-Trimethoxy-N-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2787119.png)

![7-methyl-6-oxo-N-(2-phenoxyethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2787123.png)
![4-chloro-2-(7-ethoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2787126.png)
![1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]imidazolidin-2-one](/img/structure/B2787128.png)
![5-[(4-ethylphenyl)amino]-N-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2787129.png)

![N-(3,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2787131.png)


![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2787136.png)